Molidustat works by inhibiting the enzymes called prolyl hydroxylases (PH). These enzymes normally target a cellular protein called hypoxia-inducible factor (HIF) for degradation. HIF plays a crucial role in stimulating the production of red blood cells (erythropoiesis) in response to low oxygen levels. By inhibiting PH enzymes, molidustat allows HIF to accumulate in cells, thereby promoting erythropoiesis and potentially increasing red blood cell production [].
[] Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies | BMJ Open ()
Chronic kidney disease (CKD) can lead to anemia, a condition characterized by a deficiency of red blood cells. This deficiency can cause fatigue, weakness, and shortness of breath. Current treatments for CKD-associated anemia often involve injections of erythropoietin (EPO), a hormone that stimulates red blood cell production. However, EPO use can be associated with increased risks of blood clots and tumors [].
Scientific research is exploring molidustat as a potential alternative to EPO for managing anemia in CKD patients. Early-stage clinical trials have shown promising results, suggesting that molidustat may be effective in increasing hemoglobin levels and reducing the need for EPO injections [].
Molidustat is a small-molecule compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily under investigation for its potential to treat renal anemia, particularly in patients who are not undergoing dialysis. The chemical formula for molidustat is , and it has a molecular weight of approximately 314.309 g/mol. Its structure features various functional groups, including a morpholine ring and a triazole moiety, which contribute to its biological activity and interaction with specific receptors .
As mentioned earlier, Molidustat works by inhibiting prolyl-hydroxylase enzymes, which regulate HIF. By preventing HIF degradation, Molidustat increases its cellular levels. Stabilized HIF then triggers the production of EPO, a hormone that stimulates red blood cell production in the bone marrow []. This mechanism aims to increase hemoglobin levels and alleviate anemia.
Molidustat acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHs), specifically targeting PHD1, PHD2, and PHD3. The inhibitory activity is quantified by IC50 values of approximately 480 nM, 280 nM, and 450 nM for these respective enzymes . The mechanism involves the binding of molidustat to the active site of the prolyl hydroxylase enzymes, preventing them from hydroxylating specific proline residues on hypoxia-inducible factors. This inhibition stabilizes HIFs, leading to increased expression of erythropoietin, a hormone critical for red blood cell production .
Molidustat has demonstrated significant biological activity in preclinical studies. It effectively induces erythropoiesis by stabilizing hypoxia-inducible factors under normoxic conditions. This mechanism mimics the physiological response to low oxygen levels, thereby enhancing erythropoietin production and improving hemoglobin levels in patients with renal anemia . Furthermore, studies have shown that molidustat can restore cardiac metabolism in diabetic models, indicating its potential broader therapeutic implications beyond anemia .
Molidustat is primarily being investigated for its application in treating renal anemia associated with chronic kidney disease. Clinical trials are underway to assess its efficacy compared to traditional treatments like darbepoetin . Additionally, its ability to modulate metabolic pathways may open avenues for treating other conditions related to ischemia or metabolic disorders .
Research has indicated that molidustat interacts with various biological pathways beyond erythropoiesis. It may influence angiogenesis and cellular metabolism through its role as a hypoxia-mimicking agent. Interaction studies have shown that molidustat can affect signaling pathways related to inflammation and cell survival, suggesting potential off-target effects that warrant further investigation .
Several compounds share similarities with molidustat in terms of structure or function. Here are some notable examples:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Darbepoetin alfa | C₁₃H₁₅N₃O₁₄S | Erythropoiesis stimulating agent | Longer half-life than erythropoietin |
Roxadustat | C₁₃H₁₄N₄O₄ | Hypoxia-inducible factor prolyl hydroxylase inhibitor | Approved for use in certain regions |
Vadadustat | C₁₄H₁₅N₅O₃ | Hypoxia-inducible factor prolyl hydroxylase inhibitor | Different pharmacokinetic profile |
Molidustat stands out due to its specific structural features and its investigational status as an oral treatment option for renal anemia, which may offer advantages over existing therapies like darbepoetin alfa that require parenteral administration .
The retrosynthetic analysis of molidustat reveals a convergent synthetic strategy centered around the formation of the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one core structure [9]. The target molecule can be disconnected into three primary building blocks: a triazole-containing acetate intermediate, a morpholine-substituted pyrimidine hydrazine derivative, and the central pyrazolone framework [9].
The key retrosynthetic disconnections identify ethyl bromoacetate as the initial starting material for constructing the triazole-substituted side chain [9]. Nucleophilic substitution with 1,2,3-triazole yields the corresponding ethyl triazolyl acetate, which exists as a mixture of N1 and N2 regioisomers requiring careful separation strategies [9]. The morpholine-substituted pyrimidine component originates from 4,6-dichloropyrimidine through sequential nucleophilic substitution reactions with hydrazine hydrate and morpholine [9].
The central pyrazolone core formation represents the most critical retrosynthetic challenge, requiring precise control over tautomeric equilibria and regioselectivity [9]. The pyrazolone moiety can exist in both pyrazolone and pyrazolol tautomeric forms, with the latter being favored in the solid state due to stabilizing intramolecular hydrogen bonding [9]. X-ray crystallographic analysis confirms the pyrazolol tautomer predominates in crystalline molidustat, showing an intramolecular hydrogen bond with an oxygen-nitrogen distance of 2.62 Angstroms [9].
Table 1: Key Structural Parameters of Molidustat
Parameter | Value | Reference |
---|---|---|
IUPAC Name | 2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-3-one | [1] [2] |
Molecular Formula | C13H14N8O2 | [1] [6] |
Molecular Weight | 314.30 g/mol | [6] |
CAS Number | 1154028-82-6 | [1] |
Melting Point | 177-179°C | [15] |
Solubility (Water) | 140 mg/L | [9] |
LogD (pH 7.5) | 0.27 | [9] |
pKa Values | 4.4 | [9] |
The formation of the pyrazolone core in molidustat synthesis employs multiple catalytic strategies depending on the specific synthetic route selected [9]. The most widely utilized approach involves acid-catalyzed cyclization using camphorsulfonic acid as the catalyst under reflux conditions in ethanol [9]. This method provides moderate yields of 65-75% with selectivity ranging from 85-90% [9].
An alternative catalytic approach utilizes sodium ethanolate-promoted cyclization at room temperature in ethanol [9]. This base-catalyzed method offers improved yields of 75-85% with enhanced selectivity exceeding 90%, making it particularly suitable for laboratory-scale synthesis [9]. The milder reaction conditions minimize side product formation and reduce the risk of thermal decomposition of sensitive intermediates [9].
For industrial applications, palladium-catalyzed cyanation reactions have been employed to introduce cyano substituents on pyridyl moieties, achieving yields of 70-85% under inert atmosphere conditions at temperatures ranging from 80-120°C [9]. Although this method requires precious metal catalysts, it provides exceptional selectivity exceeding 95% for the desired regioisomer [9].
The final cyclization step in the optimized industrial route employs acid-catalyzed condensation under controlled conditions at 60-80°C [9]. This approach has been specifically optimized to achieve a 6:1 ratio favoring the N1 triazole isomer over the N2 isomer, eliminating the need for chromatographic separation in large-scale production [9]. The reaction yields typically range from 80-90% under these optimized conditions [9].
Table 2: Catalytic System Performance in Molidustat Synthesis
Catalyst System | Reaction Conditions | Typical Yield | Selectivity | Industrial Applicability |
---|---|---|---|---|
Palladium(0) catalyzed cyanation | Pd catalyst, 80-120°C, inert atmosphere | 70-85% | High (>95%) | Moderate (precious metal) |
Camphor sulfonic acid cyclization | CSA, reflux in ethanol | 65-75% | Moderate (85-90%) | High (cost-effective) |
Sodium ethanolate cyclization | NaOEt, RT, ethanol | 75-85% | High (>90%) | High (mild conditions) |
Acid-catalyzed condensation (final step) | Acidic conditions, 60-80°C | 80-90% | 6:1 N1:N2 ratio | High (optimized for scale) |
The incorporation of morpholine substituents in molidustat synthesis requires precise regioselectivity control to ensure the desired substitution pattern on the pyrimidine ring [9]. The morpholine group is introduced through nucleophilic substitution at the 6-position of the pyrimidine ring, requiring careful control of reaction conditions to prevent undesired substitution at alternative positions [19].
Regioselectivity in morpholine substitution is primarily controlled through electronic and steric factors inherent to the pyrimidine substrate [19]. The electron-withdrawing nature of the pyrimidine nitrogen atoms activates specific carbon positions toward nucleophilic attack, with the 6-position being preferentially activated relative to other potential substitution sites [19]. Temperature control plays a crucial role, with reactions typically conducted at 60-80°C to achieve optimal selectivity while maintaining reasonable reaction rates [9].
The morpholine substitution reaction employs a one-pot procedure in aqueous media, representing a significant advancement in green chemistry principles [9]. This approach eliminates the need for organic solvents traditionally required for such transformations, reducing environmental impact while maintaining high regioselectivity [9]. The aqueous conditions also facilitate product isolation and purification through simple crystallization procedures [9].
Steric considerations become particularly important when considering the overall molecular architecture of molidustat [19]. The morpholine ring adopts a chair conformation that minimizes steric interactions with adjacent substituents on the pyrimidine framework [19]. Computational modeling studies suggest that alternative substitution patterns would result in significant steric strain, explaining the high regioselectivity observed experimentally [9].
The substitution pattern also influences the physicochemical properties of the final compound [9]. The 6-morpholine substitution provides optimal solubility characteristics, with the crystalline molidustat showing aqueous solubility of 140 mg/L compared to less than 1 mg/L for unsubstituted analogues [9]. This dramatic improvement in solubility directly impacts the bioavailability and pharmaceutical development potential of the compound [9].
Industrial-scale production of molidustat presents numerous challenges that require systematic optimization strategies to achieve commercially viable yields and production efficiency [9]. The primary challenges encompass safety considerations related to hydrazine handling, regioselectivity control in triazole formation, solvent selection for environmental compliance, and crystallization optimization for product isolation [9].
Hydrazine safety represents one of the most significant challenges in industrial synthesis [9]. The original synthetic route required 5 equivalents of hydrazine hydrate, creating substantial safety and waste disposal concerns [9]. Process optimization efforts successfully reduced hydrazine usage to 1.2 equivalents, representing a 70% reduction in hazardous material handling while maintaining equivalent yields [9]. This optimization was achieved through modified reaction sequencing and improved mixing protocols [9].
Heat transfer considerations become critical at industrial scale due to the highly exothermic nature of the cyclization reactions [31]. Laboratory-scale reactions can rely on simple external cooling, but industrial reactors require sophisticated heat management systems to prevent temperature excursions that could lead to side product formation or safety incidents [31]. The implementation of controlled addition protocols and staged cooling systems has proven essential for maintaining reaction temperature within the optimal range of 60-80°C [9].
Yield optimization strategies have focused on minimizing purification losses and maximizing atom economy throughout the synthetic sequence [36]. The development of one-pot procedures has eliminated multiple extraction steps, reducing waste generation by approximately 50% while improving overall process efficiency [9]. These procedures also reduce the risk of product degradation during handling and transfer operations [36].
Table 3: Industrial Scale-up Challenges and Solutions
Challenge Category | Specific Challenge | Solution Implemented | Impact |
---|---|---|---|
Hydrazine Safety | Toxic hydrazine hydrate handling | Reduced excess from 5 equiv to 1.2 equiv | 70% reduction in hazardous material |
Regioisomer Control | N1 vs N2 triazole isomer formation | Modified reaction sequence for 6:1 selectivity | Eliminated chromatographic separation |
Solvent Selection | Aqueous vs organic media choice | Water as sole solvent for key step | Green chemistry principles |
Crystallization | Hygroscopic nature of free base | Sodium salt formation | Non-hygroscopic, high solubility |
Heat Transfer | Exothermic cyclization reactions | Controlled addition and cooling | Safe heat management |
Waste Minimization | Multiple extraction steps | One-pot procedures | 50% waste reduction |
The transition from research-scale to production-scale synthesis required comprehensive process analytical technology implementation to ensure consistent product quality [42]. Real-time monitoring of key reaction parameters including temperature, pH, and reactant concentrations enables immediate process adjustments to maintain optimal conditions [42]. This approach has proven particularly valuable for the final cyclization step, where minor variations in conditions can significantly impact the N1:N2 isomer ratio [9].
Crystallization optimization represents another critical aspect of industrial production [9]. The free base form of molidustat exhibits hygroscopic properties that complicate handling and storage at industrial scale [9]. The development of the sodium salt form addresses this challenge, providing a non-hygroscopic crystalline material with dramatically improved aqueous solubility of 28 g/L compared to 140 mg/L for the free base [9]. This improvement facilitates both manufacturing operations and subsequent pharmaceutical formulation development [9].
Quality control considerations at industrial scale require sophisticated analytical methods to ensure product purity and consistency [27]. The synthetic route generates several potential impurities that must be controlled below specified limits [9]. Process optimization has focused on minimizing impurity formation through improved reaction conditions rather than relying solely on purification steps [27]. This approach reduces both manufacturing costs and processing time while ensuring regulatory compliance [49].
Economic factors drive many optimization decisions in industrial production [36]. The selection of catalytic systems balances performance requirements with cost considerations [36]. While palladium-catalyzed reactions offer superior selectivity, the cost of precious metal catalysts limits their application to specific steps where exceptional performance justifies the expense [9]. Alternative catalytic systems using abundant metals or organocatalysts have been developed for cost-sensitive transformations [36].
Table 4: Synthetic Route Comparison for Molidustat
Synthetic Route | Key Steps | Overall Yield | Key Advantages | Reference |
---|---|---|---|---|
Method A (via ethyl formate condensation) | 4 steps | 35-40% | Well-established chemistry | [9] |
Method B (via dimethylformamide diethylacetal) | 3 steps | 45-50% | Shorter route, milder conditions | [9] |
Scale-up optimized route | 3 steps (modified) | ~50% | Reduced hydrazine usage, higher purity | [9] |
Industrial sodium salt preparation | 4 steps | ~45% | Improved solubility (28 g/L vs 140 mg/L) | [9] |